molecular formula C8H14N4O B1476139 1-(3-Azidoazetidin-1-yl)-2-methylbutan-1-one CAS No. 2097982-33-5

1-(3-Azidoazetidin-1-yl)-2-methylbutan-1-one

Cat. No. B1476139
CAS RN: 2097982-33-5
M. Wt: 182.22 g/mol
InChI Key: ODOGUFVABWLWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azidoazetidin-1-yl)-2-methylbutan-1-one, also known as 3-Azidoazetidine-1-yl-2-methylbutan-1-one or 3-AzA-MMB, is a novel chemical compound that has recently been studied for its potential applications in organic synthesis, drug discovery, and medicinal chemistry. 3-AzA-MMB is a member of the azetidine family of compounds, which are cyclic, three-membered heterocycles containing a nitrogen atom and two carbon atoms. The unique structure of 3-AzA-MMB provides a platform for the synthesis of a variety of other compounds, such as chiral molecules and prodrugs, which may have potential therapeutic applications.

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

Microwave-assisted synthesis techniques have been employed to create nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which have shown promising antibacterial and antifungal activities. This method offers a rapid and efficient route for producing pharmacologically active compounds (Mistry & Desai, 2006).

Synthesis for Antibiotic Development

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic development, showcases the application of azetidine-based compounds in creating potent antibiotics for veterinary use. This highlights the role of azetidine derivatives in the pharmaceutical industry (Fleck et al., 2003).

Antileishmanial Activity

The synthesis of azetidin-2-ones has been explored for their potential antileishmanial activity, demonstrating the applicability of such compounds in developing treatments for parasitic infections. This research underscores the therapeutic potential of azetidine derivatives in addressing neglected tropical diseases (Singh et al., 2012).

Continuous Manufacturing Route Development

The development of a continuous manufacturing route for azetidine derivatives for use in drug development projects illustrates the importance of these compounds in the pharmaceutical industry. This approach emphasizes the need for safe and efficient production methods for drug precursors (Karlsson et al., 2017).

Antimicrobial Agent Synthesis

Novel azetidin-2-ones have been synthesized and evaluated as potential antimicrobial agents, showcasing the application of azetidine derivatives in combating microbial resistance and developing new therapeutic options (Ansari & Lal, 2009).

properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-6(2)8(13)12-4-7(5-12)10-11-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOGUFVABWLWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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